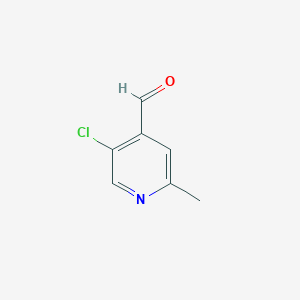

5-Chloro-2-methylisonicotinaldehyde

CAS No.: 1060810-02-7

Cat. No.: VC13584322

Molecular Formula: C7H6ClNO

Molecular Weight: 155.58 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1060810-02-7 |

|---|---|

| Molecular Formula | C7H6ClNO |

| Molecular Weight | 155.58 g/mol |

| IUPAC Name | 5-chloro-2-methylpyridine-4-carbaldehyde |

| Standard InChI | InChI=1S/C7H6ClNO/c1-5-2-6(4-10)7(8)3-9-5/h2-4H,1H3 |

| Standard InChI Key | ZFJZDMXWBACYJF-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=N1)Cl)C=O |

| Canonical SMILES | CC1=CC(=C(C=N1)Cl)C=O |

Introduction

5-Chloro-2-methylisonicotinaldehyde is a chemical compound with the CAS number 1060810-02-7. It is also known as 5-Chloro-2-methyl-4-pyridinecarboxaldehyde. This compound belongs to the class of pyridine derivatives, which are widely used in pharmaceutical and chemical research due to their diverse biological activities and synthetic versatility.

Pharmaceutical Applications

5-Chloro-2-methylisonicotinaldehyde has been mentioned in the context of synthesizing compounds with potential biological activities. For instance, it is used in the synthesis of heterocyclic compounds that act as inhibitors of 5-lipoxygenase activating protein (FLAP), which is involved in the biosynthesis of leukotrienes. These compounds are of interest for treating conditions like arteriosclerosis .

Biological Activity

Although specific biological activity data for 5-Chloro-2-methylisonicotinaldehyde itself is not readily available, compounds synthesized using this aldehyde as a starting material have shown promise in various therapeutic areas. For example, FLAP inhibitors derived from such compounds could be useful in managing inflammatory conditions by modulating leukotriene biosynthesis .

Data Tables

Given the limited specific data available for 5-Chloro-2-methylisonicotinaldehyde, the following table summarizes its basic properties:

| Property | Value |

|---|---|

| CAS Number | 1060810-02-7 |

| Molecular Formula | C7H6ClNO |

| Molecular Weight | 155.58 g/mol |

| Chemical Structure | Pyridine ring with a methyl group at the 2-position, a chlorine atom at the 5-position, and an aldehyde group at the 4-position |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume